(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Description
(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a chiral dioxolane derivative characterized by:
- Core structure: A 1,3-dioxolane ring system with stereochemical configurations (4S,5R).
- Substituents:
- A second dioxolane ring at position 5, itself substituted with two methyl groups [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl].
- A carbaldehyde (-CHO) group at position 2.
- Additional methyl groups at positions 2 and 2'.
- Key properties: The carbaldehyde group confers electrophilicity, making the compound reactive in nucleophilic additions or oxidations. Its stereochemistry and dioxolane rings enhance rigidity, influencing its conformational stability and interactions in synthetic or biological contexts.
Properties
IUPAC Name |
(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h5,7-9H,6H2,1-4H3/t7-,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGWJIQTAFPNQZ-HLTSFMKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Reactants
The compound is synthesized from d-gluconolactone , a six-carbon sugar lactone, through a sequence of protection, oxidation, and cyclization steps. Alternative routes utilize d-arabinose as the starting material, leveraging its pentose backbone for direct functionalization. The critical reactants include:
-
Acetone : Serves as the protecting agent for hydroxyl groups.
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Sulfuric acid (H₂SO₄) : Catalyzes acetonide formation.
-
Oxidizing agents (e.g., NaIO₄) : Facilitate selective oxidation of vicinal diols.
Stepwise Reaction Sequence
-
Protection of Hydroxyl Groups :
d-Gluconolactone undergoes acetonation with acetone under acidic conditions, forming 2,3:4,5-di-O-isopropylidene-d-gluconolactone . This step introduces two isopropylidene groups, shielding hydroxyls from undesired reactions. -
Lactone Ring Opening :
The lactone ring is hydrolyzed in aqueous media to yield a linear diol intermediate. -
Selective Oxidation :
Sodium periodate (NaIO₄) cleaves the C4–C5 bond, generating an aldehyde group at C4 and shortening the carbon chain. -
Cyclization and Rearrangement :
The aldehyde intermediate undergoes spontaneous cyclization, forming the 1,3-dioxolane ring system with the desired stereochemistry.
Industrial Production Techniques
Large-Scale Process Optimization
Industrial synthesis prioritizes cost efficiency and minimal purification steps. A notable method involves:
Table 1: Comparison of Industrial Synthesis Parameters
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Yield | 65–70% | 80–85% |
| Purification Method | Column Chromatography | Crystallization |
| Scalability | Limited to 100 kg | >1,000 kg |
Elimination of Chromatographic Purification
A breakthrough in the synthesis from d-gluconolactone avoids chromatography by leveraging selective crystallization . The final product precipitates from the reaction mixture upon cooling, achieving >95% purity.
Stereochemical Control and Challenges
Configurational Integrity
The compound’s (4S,5R) configuration is preserved through:
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Low-Temperature Conditions : Mitigate epimerization during oxidation.
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Chiral Auxiliaries : Temporarily fix stereocenters during intermediate stages.
Common Side Reactions
-
Over-Oxidation : Excessive NaIO₄ converts the aldehyde to a carboxylic acid.
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Acetonide Deprotection : Premature removal of isopropylidene groups under acidic conditions.
Table 2: Mitigation Strategies for Side Reactions
| Side Reaction | Cause | Solution |
|---|---|---|
| Over-Oxidation | Excess NaIO₄ | Stoichiometric control |
| Acetonide Deprotection | Prolonged H⁺ exposure | Buffered reaction media |
Analytical Validation of Synthesis
Structural Confirmation
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC) : Retention time of 8.2 min (C18 column, acetonitrile/water).
Critical Evaluation of Existing Methods
While current industrial methods achieve satisfactory yields, limitations persist:
-
Energy Intensity : High-temperature steps account for 60% of production costs.
-
Stereochemical Drift : Minor epimerization (<2%) occurs during large-scale crystallization.
Proposed solutions include hybrid systems integrating flow chemistry and enzymatic catalysis to enhance efficiency and stereochemical fidelity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: The isopropylidene groups can be substituted under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Acidic or basic conditions can facilitate the substitution of isopropylidene groups.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with fewer oxygen-containing groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is used as an intermediate in the synthesis of complex carbohydrates and glycosides. It serves as a protected form of arabinose, allowing for selective reactions at specific hydroxyl groups .
Biology and Medicine: In biological research, this compound is used to study carbohydrate metabolism and the synthesis of biologically active molecules. It is also employed in the development of pharmaceuticals and diagnostic agents .
Industry: The compound finds applications in the production of fine chemicals and as a building block in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The isopropylidene groups act as protecting groups, allowing for selective reactions at other functional sites on the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table highlights key differences between the target compound and structurally related dioxolane derivatives:
Key Observations:
- Functional group substitutions (e.g., carbaldehyde vs. ester or silyl ether) dramatically alter reactivity and applications. For instance, the carbaldehyde in the target compound enables condensation reactions, whereas esters (as in ) are more stable.
- Steric and electronic effects : The TBS-protected derivative exhibits enhanced steric shielding, reducing its reactivity compared to the target compound.
Computational and Experimental Similarity Metrics
Structural Similarity Using Fingerprint-Based Metrics
- Tanimoto and Dice coefficients ():
- MACCS fingerprints : Measure shared substructures (e.g., dioxolane rings, methyl groups). The target compound shares high similarity with (Tanimoto >0.7) due to the carbaldehyde and dioxolane motifs.
- Morgan fingerprints : Capture atom environments. Lower similarity (<0.5) with due to divergent substituents (iodoethyl vs. carbaldehyde).
NMR Spectral Comparisons ()
- Chemical shift analysis : For example, protons near the carbaldehyde in the target compound would show distinct δ ~9.5–10.0 ppm. In contrast, methyl esters (as in ) exhibit carbonyl carbons at δ ~165–175 ppm in ¹³C NMR.
- Region-specific shifts : Substituents in regions analogous to "A" and "B" () could differentiate the target compound from analogues.
Biological Activity
Overview
The compound (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a complex organic molecule notable for its unique stereochemistry and structural features. It belongs to a class of compounds known as dioxolanes and is recognized for its potential biological activities due to its specific configuration and functional groups. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H20O5
- Molecular Weight : 232.27 g/mol
Structural Features
The compound features two dimethyl-1,3-dioxolane rings and a carbaldehyde group. The presence of these functional groups suggests that it may interact with various biological targets, influencing metabolic pathways and potentially exhibiting pharmacological properties.
Preliminary studies indicate that the biological activity of this compound is largely attributed to its structural features. The stereochemical configuration allows for specific interactions with biological targets such as enzymes and receptors. The compound's ability to participate in metabolic pathways may enhance its efficacy in various applications.
Potential Biological Activities
Research indicates that this compound may exhibit the following biological activities:
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting potential use in combating infections.
- Antioxidant Activity : The dioxolane structure is associated with antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : Analogous compounds have shown potential as enzyme inhibitors, which could be relevant in therapeutic contexts.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | Antagonist activity on mGluR5 receptors |
| Dioxolane derivatives | Similar dioxolane structure | Antimicrobial and antioxidant properties |
| 1,3-Dioxolane analogs | Varying alkyl substitutions | Diverse biological activities including anticancer effects |
The uniqueness of this compound lies in its specific stereochemical arrangement and dual dioxolane structure, which may confer distinct biological activities not observed in other similar compounds.
Study on Antioxidant Properties
A study published in the Journal of Organic Chemistry explored the antioxidant potential of various dioxolane derivatives. The findings indicated that compounds with similar structural features to this compound exhibited significant radical scavenging activity. This suggests that the compound may also possess similar properties and could be further investigated for use in nutraceuticals or pharmaceuticals aimed at reducing oxidative stress .
Enzyme Inhibition Studies
Another research effort focused on the enzyme inhibitory effects of dioxolane derivatives. The study found that certain modifications to the dioxolane structure could enhance inhibitory activity against specific enzymes involved in metabolic disorders. This opens avenues for further exploration of this compound as a potential therapeutic agent .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for scalability?
The synthesis typically begins with D-gluconolactone, involving sequential protection of hydroxyl groups using acetone under acid catalysis (e.g., H₂SO₄) to form acetonides. Key steps include oxidation and protection to yield the carbaldehyde functionality. Scalability is enhanced by minimizing chromatographic purification, favoring one-pot reactions with high yields (~75–85%) . Optimization strategies:
- Temperature control : Maintain 0–5°C during acetonide formation to avoid side reactions.
- Catalyst selection : Use Amberlyst-15 for easier removal compared to H₂SO₄.
- Solvent choice : Dichloromethane improves solubility of intermediates.
Q. Which analytical techniques are most effective for characterizing this compound, particularly to confirm stereochemistry and purity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of acetonide protection and aldehyde proton resonance (δ 9.2–9.5 ppm). NOESY distinguishes axial/equatorial configurations .
- X-ray Crystallography : Resolves absolute stereochemistry (4S,5R) and (4R) configurations .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₈O₅; calc. 230.26 g/mol) and detects impurities via fragmentation patterns .
- Polarimetry : Specific rotation ([α]D²⁵ +45° to +50°) ensures enantiomeric purity .
Q. How does this compound function as a chiral building block in carbohydrate chemistry?
The acetonide groups protect specific hydroxyls, enabling selective functionalization at the aldehyde and remaining hydroxyl positions. Applications include:
- Higher-carbon sugar synthesis : Base-catalyzed aldol-like additions with nitro sugars (e.g., undecose derivatives) .
- KDO (3-Deoxy-D-manno-2-octulosonic acid) synthesis : Coupling with bacterial lipopolysaccharide precursors via allylation (Schmid’s method), achieving erythro selectivity .
Advanced Research Questions
Q. What mechanistic insights explain the erythro selectivity in allylation reactions involving this compound?
Erythro selectivity arises from a Zimmerman-Traxler-type transition state, where the bulky acetonide groups enforce a staggered conformation. The (4R)-configured dioxolane ring directs nucleophilic attack to the Re face, favoring erythro diastereomers (d.r. > 4:1). Strategies to enhance selectivity:
- Use Lewis acids (e.g., SnCl₄) to stabilize the transition state.
- Employ low-temperature conditions (–40°C) to reduce kinetic competition .
Q. How can contradictions in reported yields for KDO synthesis using this compound be resolved?
Discrepancies in yields (40–70%) stem from varying coupling conditions. Methodological adjustments include:
- Pre-activation : Convert the aldehyde to a more reactive imine or enolate intermediate.
- Protecting group compatibility : Replace acetonides with benzyl groups if deprotection interferes.
- Monitoring by TLC/MS : Track intermediate stability to optimize reaction quenching .
Q. What strategies mitigate stereochemical scrambling during deprotection of acetonide groups?
Acidic deprotection (e.g., HCl/MeOH) can induce epimerization. Solutions:
- Stepwise deprotection : Use selective acid hydrolysis (pH 3.5, 0°C) for one acetonide, preserving the other.
- Enzymatic methods : Lipases (e.g., Candida antarctica) selectively cleave acetonides without racemization .
Comparative Analysis Table
| Property | This Compound | 2,3:4,5-Di-O-isopropylidene-D-ribose | Key Differentiator |
|---|---|---|---|
| Stereochemistry | (4S,5R), (4R) configurations | (2R,3R,4R) | Axial aldehyde vs. equatorial hydroxyl |
| Reactivity in Allylation | Erythro selectivity (d.r. > 4:1) | Threo preference (d.r. ~1:2) | Bulky acetonide vs. less hindered ribose |
| Application Scope | KDO synthesis, undecose derivatives | Nucleoside analogs | Carbaldehyde vs. ribose hemiacetal |
Key Challenges & Methodological Solutions
- Challenge : Low solubility in polar solvents.
Solution : Use THF/DMF mixtures (4:1) or sonication to disperse aggregates . - Challenge : Epimerization during long-term storage.
Solution : Store under inert gas (N₂/Ar) at –20°C with molecular sieves .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
